molecular formula C19H15N3O2 B4572698 1,3-dimethyl-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

1,3-dimethyl-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B4572698
M. Wt: 317.3 g/mol
InChI Key: CKKAQMUSXACXCN-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H15N3O2 and its molecular weight is 317.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.116426730 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Amino-substituted pyrido[2,3-d]pyrimidinediones, related to your compound, have been found to bind to adenosine A1 and A2A receptors. A specific compound within this class demonstrated significant potency and selectivity at rat and human A1 receptors, indicating its potential in receptor-targeted therapies (Bulicz et al., 2006).

Novel Methods of Synthesis

  • New methods have been developed for synthesizing naphthoand benzopyranopyrimidines, a class that includes your compound. These methods focus on creating compounds with antibacterial and fungicidal activity, highlighting the compound's relevance in medicinal chemistry (Osyanin et al., 2014).

Photophysical Properties and Applications

  • Pyrimidine-phthalimide derivatives, which include structures similar to your compound, have been designed for pH-sensing applications. These compounds, due to their donor–π–acceptor characteristics, exhibit solid-state fluorescence and solvatochromism, opening avenues in sensor technology and logic gates (Yan et al., 2017).

Catalytic Applications

  • Research on the solvent-free synthesis of pyrido[2,3-d]pyrimidines using ionic liquids and functionalized nanosilica as catalysts underlines the compound's role in green chemistry and catalyst development (Rahmani et al., 2018).

Properties

IUPAC Name

1,3-dimethyl-5-naphthalen-2-ylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-21-17-16(18(23)22(2)19(21)24)15(9-10-20-17)14-8-7-12-5-3-4-6-13(12)11-14/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKAQMUSXACXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3-dimethyl-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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1,3-dimethyl-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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1,3-dimethyl-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
1,3-dimethyl-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
1,3-dimethyl-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
1,3-dimethyl-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.